molecular formula C14H14N2 B14798699 3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline

3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline

Cat. No.: B14798699
M. Wt: 210.27 g/mol
InChI Key: JRDVCCDNYREMHX-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(3-pyridinylmethylene)amine is an organic compound with the molecular formula C14H14N2 It is characterized by the presence of a dimethylphenyl group attached to a pyridinylmethylene amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethylphenyl)(3-pyridinylmethylene)amine typically involves the condensation of 3,4-dimethylbenzaldehyde with 3-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of (3,4-dimethylphenyl)(3-pyridinylmethylene)amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylphenyl)(3-pyridinylmethylene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,4-Dimethylphenyl)(3-pyridinylmethylene)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3,4-dimethylphenyl)(3-pyridinylmethylene)amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (3,4-Dimethylphenyl)(2-pyridinylmethylene)amine
  • (3,4-Dimethylphenyl)(4-pyridinylmethylene)amine
  • (3,4-Dimethylphenyl)(3-pyridinylmethyl)amine

Uniqueness: (3,4-Dimethylphenyl)(3-pyridinylmethylene)amine is unique due to the specific positioning of the dimethylphenyl and pyridinylmethylene groups. This configuration can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13/h3-10H,1-2H3

InChI Key

JRDVCCDNYREMHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)C

Origin of Product

United States

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